molecular formula C9H6ClFN2O B1600119 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole CAS No. 491842-63-8

3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1600119
M. Wt: 212.61 g/mol
InChI Key: YCOKTYBAJSXBTK-UHFFFAOYSA-N
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Description



  • 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with the following properties:

    • Empirical Formula: C<sub>9</sub>H<sub>6</sub>ClFN<sub>2</sub>O

    • Molecular Weight: 212.61 g/mol

    • CAS Number: 601484-33-7

    • Structure:

    • It is used primarily for research and development purposes.







  • Synthesis Analysis



    • The synthesis of this compound involves the amidation reaction. Further details on the synthetic route would require a review of relevant literature.





  • Molecular Structure Analysis



    • The compound’s molecular structure has been confirmed using FTIR, 1H NMR, 13C NMR, and MS spectroscopies.

    • Single crystal analysis by X-ray diffraction provides additional structural information.





  • Chemical Reactions Analysis



    • The compound’s reactivity and potential reactions depend on its functional groups and substituents.

    • Further studies are needed to explore its chemical behavior.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include its melting point (43-47°C) and boiling point (125°C at 10.5 mmHg).

    • Safety precautions should be followed due to its potential hazards (see Safety section below).




  • Scientific Research Applications

    Synthesis and Characterization

    A new series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety were synthesized, characterized, and evaluated for their in vivo anti-convulsant and anti-inflammatory activities. Some compounds exhibited significant biological activities, supported by in silico molecular docking studies, indicating potential as good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

    Antimicrobial and Biological Activity

    Compounds featuring 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles were synthesized and showed very good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008).

    Material Science Applications

    New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared, exhibiting high thermal stability, solubility in polar organic solvents, and potential in material science applications due to their unique properties, including blue fluorescence (Hamciuc et al., 2005).

    Photoluminescence and Electronic Applications

    A novel series of 1,3,4-oxadiazole derivatives showed good antimicrobial as well as antitubercular activity, supported by molecular docking to gain insights into the mode of inhibition, suggesting their utility in developing new therapeutic agents and understanding molecular interactions (Shingare et al., 2018).

    Synthesis Techniques and Optical Properties

    A convenient one-pot synthesis method for symmetrical and asymmetrical 1,3,4-oxadiazoles was developed, highlighting the importance of these heterocycles in medicinal and pesticide chemistry and their wide applications in material science due to their diverse biological properties and potential in creating novel optical materials (Zarei & Rasooli, 2017).

    Safety And Hazards



    • The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

    • Proper handling, protective equipment, and storage conditions are essential.




  • Future Directions



    • Investigate its biological potential, including potential applications in medicine or other fields.

    • Explore its reactivity in various chemical transformations.




    properties

    IUPAC Name

    3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YCOKTYBAJSXBTK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)F)C2=NC(=NO2)CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6ClFN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80437517
    Record name 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80437517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    212.61 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

    CAS RN

    491842-63-8
    Record name 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80437517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    DMF (10 ml) was added to a mixture of 3-fluorobenzoic acid (710 mg, 5.07 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (972 mg, 5.07 mmol), 1-hydroxybenzotriazole hydrate (HOBt) (685 mg, 5.07 mmol) and 2-chloro-N-hydroxy-acetamidine (500 mg, 4.61 mmol) at room temperature and then stirred overnight. The reaction mixture was diluted with ethyl acetate, washed with water (3 times) and brine, dried over anhydrous sodium sulfate, filtered and concentrated. DMF (14 ml) was added to the residue and the resulting solution was heated at 135° C. for 3.5 h to effect cyclization to oxadiazole. After cooling the reaction mixture was washed with water (3 times) and brine, dried over anhydrous sodium sulfate, filtered and concentrated. 3-Chloromethyl-5-(3-fluoro-phenyl)-[1,2,4]oxadiazole (383 mg, 35% yield over 2 steps, yellow oil) was obtained by flash chromatography on silica gel, using 5% ethyl acetate in hexane. 1H NMR (CDCl3), δ (ppm): 7.96 (d, 1H), 7.86 (m, 1H), 7.54 (m, 1H), 7.33 (m, 1H), 4.68 (s, 2H).
    Quantity
    0 (± 1) mol
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    solvent
    Reaction Step One
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    710 mg
    Type
    reactant
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    972 mg
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    685 mg
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    500 mg
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    Reaction Step Two
    Name
    Quantity
    10 mL
    Type
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    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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